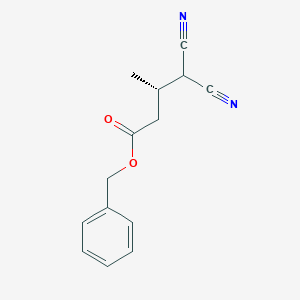
benzyl (3S)-4,4-dicyano-3-methylbutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl (3S)-4,4-dicyano-3-methylbutanoate is an organic compound with a complex structure that includes a benzyl group, two cyano groups, and a methylbutanoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (3S)-4,4-dicyano-3-methylbutanoate typically involves the esterification of the corresponding carboxylic acid with benzyl alcohol. One common method is the use of a catalytic amount of an acid, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification reaction. The reaction is usually carried out under reflux conditions with a suitable solvent like toluene or dichloromethane .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can be employed to achieve high conversion rates and selectivity. Additionally, the process may be optimized to minimize waste and reduce the environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl (3S)-4,4-dicyano-3-methylbutanoate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Sodium iodide (NaI) in acetone for halide substitution or ammonia (NH₃) in ethanol for amine substitution.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Primary amines.
Substitution: Benzyl halides or benzylamines.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of benzyl (3S)-4,4-dicyano-3-methylbutanoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The cyano groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyl cyanide: A simpler compound with a single cyano group, used in organic synthesis and as a precursor to various pharmaceuticals.
Methyl 4,4-dicyano-3-methylbutanoate: Lacks the benzyl group but shares the dicyano and methylbutanoate moieties, used in similar synthetic applications.
Uniqueness
Benzyl (3S)-4,4-dicyano-3-methylbutanoate is unique due to the presence of both benzyl and dicyano groups, which confer distinct reactivity and versatility in chemical transformations. Its stereochemistry (3S) also adds to its uniqueness, potentially influencing its biological activity and interactions with other molecules .
Eigenschaften
CAS-Nummer |
575489-69-9 |
|---|---|
Molekularformel |
C14H14N2O2 |
Molekulargewicht |
242.27 g/mol |
IUPAC-Name |
benzyl (3S)-4,4-dicyano-3-methylbutanoate |
InChI |
InChI=1S/C14H14N2O2/c1-11(13(8-15)9-16)7-14(17)18-10-12-5-3-2-4-6-12/h2-6,11,13H,7,10H2,1H3/t11-/m0/s1 |
InChI-Schlüssel |
SEFOCAKHKWFOPY-NSHDSACASA-N |
Isomerische SMILES |
C[C@@H](CC(=O)OCC1=CC=CC=C1)C(C#N)C#N |
Kanonische SMILES |
CC(CC(=O)OCC1=CC=CC=C1)C(C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{4-[(4-Methoxyphenyl)methyl]piperazin-1-yl}(5-nitrofuran-2-yl)methanone](/img/structure/B14218039.png)
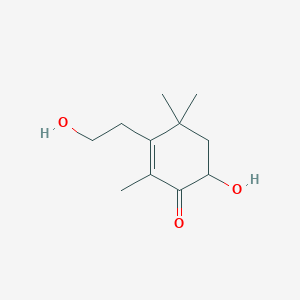
![2-Tert-butyl-6-[(butylamino)methyl]-4-methylphenol](/img/structure/B14218045.png)
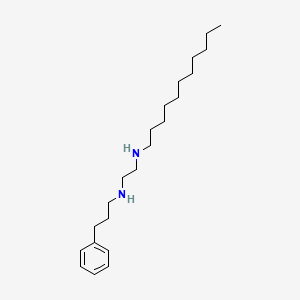
![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-beta-alaninamide](/img/structure/B14218068.png)

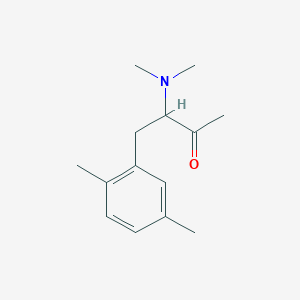
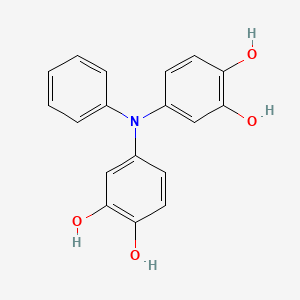
![5-[(2-Hydroxyethyl)amino]furan-2-carboxamide](/img/structure/B14218086.png)
![1H-Pyrrolo[2,1-C][1,2,4,6]thiatriazine](/img/structure/B14218087.png)
![Benzenemethanamine, N-[[1-(phenylseleno)cyclohexyl]methyl]-](/img/structure/B14218093.png)

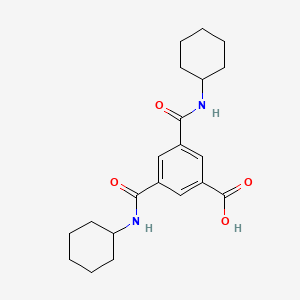
![1-Pyrrolidinepropanol, 2-[[(4-methylphenyl)sulfonyl]methyl]-](/img/structure/B14218101.png)
